P2X3 Receptor Antagonism: 2-Ethylphenyl Derivative Demonstrates Sub-Micromolar Potency, Differentiating It from the 4-Methoxyphenyl Analog
The 2-ethylphenyl derivative (CAS 932314-77-7) exhibited antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. In contrast, the 4-methoxyphenyl analog (2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide) showed substantially weaker P2X3 blockade, with an IC50 of 999 nM against the human orthologue [2]. The >12-fold difference in potency demonstrates that the 2-ethylphenyl group confers a meaningful advantage for P2X3-targeted applications.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (recombinant rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | 4-Methoxyphenyl analog: IC50 = 999 nM (human P2X3, rat C6BU-1 cells) |
| Quantified Difference | >12-fold potency advantage (80 nM vs. 999 nM) |
| Conditions | Target compound: recombinant rat P2X3 expressed in Xenopus oocytes, measured at 10 µM. Comparator: human P2X3 in rat C6BU-1 cells, Fluo-3/AM dye-based assay up to 3 min. |
Why This Matters
For researchers studying P2X3-mediated pain pathways, the >12-fold potency improvement reduces the compound concentration required for target engagement, lowering the risk of off-target effects in cellular assays.
- [1] BindingDB PrimarySearch_ki. DataEC50: 80 nM. Assay Description: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. (2012). View Source
- [2] BindingDB BDBM50532061 CHEMBL4459785. IC50: 999 nM. Antagonist activity at human P2X3 receptor expressed in rat C6BU-1 cells. (2021). View Source
